Acutect (TN) Acutect (TN)
Brand Name: Vulcanchem
CAS No.: 178959-14-3
VCID: VC21541935
InChI: InChI=1S/C51H77N17O19S5.Na.O.Tc/c1-26(69)60-24-91-21-33(46(82)56-12-37(72)54-14-39(74)64-32(18-88)45(53)81)66-42(77)17-58-47(83)34(22-92-25-61-27(2)70)65-40(75)15-55-38(73)13-57-49(85)36-20-90-23-43(78)63-30(10-28-4-6-29(71)7-5-28)50(86)67-35(19-89-9-3-8-52)48(84)59-16-41(76)62-31(11-44(79)80)51(87)68-36;;;/h4-7,30-36,71,88H,3,8-25,52H2,1-2H3,(H2,53,81)(H,54,72)(H,55,73)(H,56,82)(H,57,85)(H,58,83)(H,59,84)(H,60,69)(H,61,70)(H,62,76)(H,63,78)(H,64,74)(H,65,75)(H,66,77)(H,67,86)(H,68,87)(H,79,80);;;/q;+1;;+3/p-4/i;;;1+1
SMILES: [H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[Tc+3].[Na+]
Molecular Formula: C51H73N17NaO20S5Tc
Molecular Weight: 1526.5 g/mol

Acutect (TN)

CAS No.: 178959-14-3

Cat. No.: VC21541935

Molecular Formula: C51H73N17NaO20S5Tc

Molecular Weight: 1526.5 g/mol

* For research use only. Not for human or veterinary use.

Acutect (TN) - 178959-14-3

CAS No. 178959-14-3
Molecular Formula C51H73N17NaO20S5Tc
Molecular Weight 1526.5 g/mol
IUPAC Name sodium;2-[3-[[2-[[2-[[3-(acetamidomethylsulfanyl)-1-[[2-[[3-(acetamidomethylsulfanyl)-1-[2-[2-(1-amino-1-oxo-3-sulfidopropan-2-yl)imino-2-oxidoethyl]imino-2-oxidoethyl]imino-1-oxidopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetate;hydron;oxo(99Tc)technetium-99(3+)
Standard InChI InChI=1S/C51H77N17O19S5.Na.O.Tc/c1-26(69)60-24-91-21-33(46(82)56-12-37(72)54-14-39(74)64-32(18-88)45(53)81)66-42(77)17-58-47(83)34(22-92-25-61-27(2)70)65-40(75)15-55-38(73)13-57-49(85)36-20-90-23-43(78)63-30(10-28-4-6-29(71)7-5-28)50(86)67-35(19-89-9-3-8-52)48(84)59-16-41(76)62-31(11-44(79)80)51(87)68-36;;;/h4-7,30-36,71,88H,3,8-25,52H2,1-2H3,(H2,53,81)(H,54,72)(H,55,73)(H,56,82)(H,57,85)(H,58,83)(H,59,84)(H,60,69)(H,61,70)(H,62,76)(H,63,78)(H,64,74)(H,65,75)(H,66,77)(H,67,86)(H,68,87)(H,79,80);;;/q;+1;;+3/p-4/i;;;1+1
Standard InChI Key GOOAASVKYUERHM-SGNQUONSSA-J
Isomeric SMILES [H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[99Tc+3].[Na+]
SMILES [H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[Tc+3].[Na+]
Canonical SMILES [H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[Tc+3].[Na+]

Chemical Structure and Properties

Acutect (Technetium Tc-99m apcitide) is a complex molecule with the following characteristics:

Table 1: Chemical Properties of Acutect (TN)

PropertyValue
Molecular FormulaC51H73N17NaO20S5Tc
Molecular Weight1526.5 g/mol
PubChem CID23725037
Synonyms178959-14-3; Acutect (TN); Technetium Tc 99m apcitide (USP); D06027
Parent CompoundCID 23725038
Component CompoundsCID 60777 (oxo(99Tc)technetium-99(3+))

The compound is a synthetic polypeptide labeled with the radioisotope Technetium-99m, which has a half-life of approximately 6 hours. This relatively short half-life is advantageous for diagnostic procedures as it limits radiation exposure to patients while providing sufficient time for imaging .

Mechanism of Action

Acutect's diagnostic utility stems from its specific binding mechanism. The compound binds with high affinity and specificity to glycoprotein IIb/IIIa receptors, which are expressed on the surface of activated platelets . These activated platelets are a major component in active thrombus formation, making them an ideal target for thrombus detection.

When administered intravenously, Acutect circulates through the bloodstream and accumulates at sites where platelet activation has occurred, such as in acute thrombi. The metastable nuclear isomer of technetium-99 (Tc-99m) incorporated in the compound emits gamma rays during its radioactive decay. These emissions can be detected using conventional gamma camera equipment, allowing for visualization of thrombi through scintigraphic imaging .

The differential binding of Acutect to active versus inactive thrombi allows for distinction between acute and chronic thrombotic conditions, which is particularly valuable in the diagnosis of recurrent DVT .

Clinical Applications

Detection of Deep Vein Thrombosis

The primary FDA-approved indication for Acutect is the scintigraphic imaging of acute venous thrombosis in the lower extremities. This application is particularly valuable in patients with signs and symptoms of acute DVT .

Clinical studies have shown that Acutect scintigraphy can detect acute clot formation in patients up to 17 days after the onset of clinical symptoms, with high sensitivity and specificity . This extended detection window provides a significant advantage over some other diagnostic modalities.

Clinical Studies and Efficacy

Multiple clinical trials have evaluated the efficacy of Acutect for thrombosis detection. Two major multicenter trials enrolled a total of 280 patients across North America and Europe to assess the diagnostic performance of Tc-99m apcitide scintigraphy compared to contrast venography (the traditional gold standard) .

Table 2: Clinical Trial Results for Acutect (TN) in DVT Detection

ParameterMasked Reading ResultsInstitutional Reading ResultsSubset Analysis*
Sensitivity73.4%75.5%90.6%
Specificity67.5%72.8%83.9%
Agreement69.1%74.0%87.3%

*Subset analysis included patients with no history of DVT or pulmonary embolism who presented within 3 days of symptom onset (n=63) .

These studies demonstrated that the performance of Acutect improved significantly when analyzing patients without prior history of DVT who presented with acute symptoms, suggesting that the compound is particularly valuable for first-time DVT diagnosis .

Another study examined Acutect's performance in distinguishing between acute and chronic DVT. In this study involving 38 patients with newly diagnosed first DVT and 40 patients with previous DVT and postthrombotic syndrome, expert readers achieved a sensitivity of 92% and specificities of 82-90% .

Administration and Imaging Protocol

The standard protocol for Acutect administration and imaging involves the following steps:

  • Intravenous injection of approximately 840 MBq (range 667-1,080 MBq) of Tc-99m apcitide .

  • Planar scintigraphic images are obtained at multiple time points:

    • 10 minutes post-injection

    • 60 minutes post-injection

    • 120-180 minutes post-injection

The imaging procedure is generally well-tolerated by patients. The non-invasive nature of the test (with the exception of the intravenous injection) makes it a comfortable alternative to more invasive procedures such as contrast venography .

Comparison with Other Diagnostic Methods

Several diagnostic methods are currently used for thrombosis detection, each with its own advantages and limitations:

Table 3: Comparison of Diagnostic Methods for DVT

Diagnostic MethodAdvantagesLimitationsInvasiveness
Acutect (Tc-99m apcitide) Scintigraphy- Distinguishes acute from chronic thrombi
- High sensitivity for acute DVT
- Minimally invasive
- Limited utility for PE detection
- Requires specialized nuclear medicine facilities
Minimally invasive (IV injection)
Contrast Venography- Traditional gold standard
- High sensitivity and specificity
- Invasive
- Risk of contrast reactions
- Cannot distinguish acute from chronic DVT
Invasive
Compression Ultrasonography- Non-invasive
- Widely available
- No radiation
- Operator dependent
- Limited for pelvic and calf veins
- Cannot always distinguish acute from chronic DVT
Non-invasive
D-dimer Testing- Simple blood test
- High negative predictive value
- Low specificity
- Elevated in many conditions
Minimally invasive (blood draw)

Acutect offers a unique advantage in its ability to distinguish between acute active thrombi and residual abnormalities from previous thrombotic events, making it particularly valuable in patients with suspected recurrent DVT .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator